molecular formula C23H29N3O4 B297620 N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide

N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide

Cat. No. B297620
M. Wt: 411.5 g/mol
InChI Key: POBPNIJNGNJNMP-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MMBN, and it is a member of the benzamide family of compounds. MMBN has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.

Mechanism of Action

The mechanism of action of MMBN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. MMBN has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MMBN has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, MMBN has been shown to induce oxidative stress in cancer cells, leading to cell death. MMBN has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMBN is its potent anti-cancer properties, making it a promising candidate for the development of anti-cancer drugs. Additionally, MMBN has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations of MMBN is its relatively complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving MMBN. One potential area of research is the development of MMBN-based anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of MMBN and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for MMBN.
In conclusion, MMBN is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its potent anti-cancer properties and anti-inflammatory effects make it a promising candidate for further research in various fields. However, more research is needed to fully understand the mechanism of action of MMBN and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of MMBN involves the condensation of 3-methoxy-2-(pentyloxy)benzaldehyde with hydrazine hydrate, followed by the addition of 4-methylbenzoic acid and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain pure MMBN.

Scientific Research Applications

MMBN has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. MMBN has been shown to possess potent anti-cancer properties, and it has been found to inhibit the growth of various cancer cell lines in vitro. Additionally, MMBN has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

properties

Product Name

N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C23H29N3O4/c1-4-5-6-14-30-22-19(8-7-9-20(22)29-3)15-25-26-21(27)16-24-23(28)18-12-10-17(2)11-13-18/h7-13,15H,4-6,14,16H2,1-3H3,(H,24,28)(H,26,27)/b25-15+

InChI Key

POBPNIJNGNJNMP-MFKUBSTISA-N

Isomeric SMILES

CCCCCOC1=C(C=CC=C1OC)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C

SMILES

CCCCCOC1=C(C=CC=C1OC)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCCOC1=C(C=CC=C1OC)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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